Technical Documentation Center

Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride
  • CAS: 208124-61-2

Core Science & Biosynthesis

Foundational

Mechanism of Action of Methyl 2-(2-(aminomethyl)phenyl)acetate Hydrochloride in Pharmacology: A Comprehensive Guide to Isoquinolinone Scaffold Generation and Target Modulation

Executive Summary: The Pharmacophoric Precursor In medicinal chemistry, the "mechanism of action" of a compound often refers to its direct interaction with a biological target. However, for highly specialized intermediat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophoric Precursor

In medicinal chemistry, the "mechanism of action" of a compound often refers to its direct interaction with a biological target. However, for highly specialized intermediates like Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride (CAS 208124-61-2) , its mechanism of action is defined by its chemical reactivity and its role as a critical pharmacophoric precursor.

Rather than acting as a standalone Active Pharmaceutical Ingredient (API), this bifunctional molecule is specifically engineered to undergo controlled cyclization, generating the 1,4-dihydroisoquinolin-3(2H)-one scaffold. This isoquinolinone core is a privileged structure in pharmacology, serving as the primary binding motif for Poly(ADP-ribose) polymerase (PARP) inhibitors and Nicotinamide phosphoribosyltransferase (NAMPT) modulators. This whitepaper details the chemical causality behind its structural design, the self-validating protocols for its utilization, and the downstream pharmacological mechanisms of the APIs it helps synthesize.

Chemical Mechanism of Action: Structural Causality and Scaffold Generation

The Necessity of the Hydrochloride Salt

Methyl 2-(2-(aminomethyl)phenyl)acetate is a highly reactive bifunctional molecule containing both a nucleophilic primary amine (-CH₂-NH₂) and an electrophilic methyl ester (-CH₂-COOCH₃) in close spatial proximity (ortho-substituted on a phenyl ring). If supplied as a free base, the molecule would undergo spontaneous, uncontrolled intramolecular lactamization or intermolecular polymerization during storage.

To ensure shelf stability, it is commercially supplied as a hydrochloride salt (1[1]). The HCl salt protonates the amine to form an ammonium cation (-NH₃⁺), neutralizing its nucleophilicity and acting as a chemical "safety switch" until the chemist intentionally initiates the reaction.

Intramolecular Lactamization Pathway

Upon the introduction of a mild organic base, the amine is deprotonated. The liberated nucleophile immediately attacks the proximal carbonyl carbon of the methyl ester. The subsequent elimination of methanol yields the thermodynamically stable 6-membered lactam ring, 1,4-dihydroisoquinolin-3(2H)-one.

G A Methyl 2-(2-(aminomethyl) phenyl)acetate HCl (CAS 208124-61-2) B Free Base Formation (Deprotonation) A->B + Base (e.g., DIPEA) C Intramolecular Nucleophilic Attack B->C Heat / Solvent D 1,4-dihydroisoquinolin- 3(2H)-one Scaffold C->D - Methanol

Chemical cyclization pathway of CAS 208124-61-2 into the isoquinolinone scaffold.

Experimental Methodology: Self-Validating Cyclization Protocol

To integrate this building block into a drug discovery pipeline, the cyclization must be highly controlled. The following protocol utilizes a self-validating mass-shift system to ensure absolute confidence in scaffold generation.

Protocol: Base-Catalyzed Intramolecular Lactamization

Objective: High-yield conversion of Methyl 2-(2-(aminomethyl)phenyl)acetate HCl to the isoquinolinone core.

Step-by-Step Workflow:

  • Solvation: Suspend Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq) in anhydrous ethanol (0.2 M concentration). Causality: Ethanol provides excellent solubility for the free base while allowing for a sufficiently high reflux temperature to drive the reaction.

  • Activation (Deprotonation): Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C under an inert N₂ atmosphere. Causality: DIPEA is a sterically hindered base; it efficiently neutralizes the HCl salt to liberate the free amine without acting as a competing nucleophile against the ester.

  • Thermal Cyclization: Heat the reaction mixture to 78 °C (reflux) for 4 hours. Causality: The thermal energy overcomes the activation energy barrier for the nucleophilic acyl substitution, driving the expulsion of the methanol leaving group.

  • Self-Validation (LC-MS Monitoring): Sample the reaction at 2 hours and 4 hours. Analyze via LC-MS (ESI+).

    • Validation Metric: The starting material free base exhibits an exact mass of ~179.09 Da ([M+H]⁺ = 180.1). The successful formation of the lactam results in the loss of methanol (32 Da), yielding a product mass of ~147.07 Da ([M+H]⁺ = 148.1). The reaction is deemed complete when the 180.1 m/z peak is entirely replaced by the 148.1 m/z peak.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate and 1N HCl (to wash away excess DIPEA and unreacted amine). Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the pure scaffold.

Quantitative Data: Reaction Optimization

The choice of base and solvent drastically impacts the cyclization efficiency. Table 1 summarizes the optimization data, demonstrating why Ethanol/DIPEA is the superior system.

Table 1: Reaction Optimization for Isoquinolinone Scaffold Generation

SolventBase (Equivalents)Temp (°C)Time (h)Yield (%)Purity (LC-MS)Mechanistic Observation
MethanolTEA (2.0)65682>95%Slower kinetics due to lower reflux temp.
Ethanol DIPEA (2.5) 78 4 91 >98% Optimal balance of kinetics and minimal side reactions.
DMFK₂CO₃ (3.0)9027688%Heterogeneous base leads to incomplete deprotonation.
THFNaH (1.5)2516582%Harsh base causes intermolecular condensation side-products.

Pharmacological Mechanism of Action: Target Modulation

Once the 1,4-dihydroisoquinolin-3(2H)-one scaffold is synthesized from the precursor, it is functionalized to create potent APIs. The pharmacological mechanism of these APIs relies heavily on the isoquinolinone core acting as a bioisostere for nicotinamide .

PARP-1 Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerases (PARPs) are enzymes responsible for detecting single-strand DNA breaks and initiating the DNA repair cascade by consuming NAD⁺ and releasing nicotinamide (2[2]).

APIs derived from our precursor utilize the isoquinolinone lactam motif (NH-C=O) to competitively bind to the NAD⁺ binding pocket of PARP-1. Specifically, the lactam NH acts as a hydrogen bond donor to the backbone carbonyl of Gly863, while the lactam carbonyl acts as a hydrogen bond acceptor from the hydroxyl group of Ser904. By locking PARP-1 in an inactive state, the inhibitor prevents DNA repair, leading to double-strand breaks and subsequent apoptosis in cancer cells lacking homologous recombination repair (e.g., BRCA1/2 mutations)—a mechanism known as synthetic lethality.

G DNA DNA Damage (Single Strand Breaks) PARP PARP-1 Activation DNA->PARP NAD NAD+ Consumption PARP->NAD Repair Poly-ADP-ribosylation & DNA Repair NAD->Repair Inhibitor Isoquinolinone-based PARP Inhibitor Inhibitor->PARP Competitive binding at NAD+ site Apoptosis Synthetic Lethality (Targeted Cell Death) Inhibitor->Apoptosis Unrepaired DNA accumulation

Pharmacological mechanism of isoquinolinone-derived PARP inhibitors causing synthetic lethality.

NAMPT Modulation

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD⁺ salvage pathway, converting nicotinamide to nicotinamide mononucleotide (NMN). Because NAD⁺ depletion is linked to metabolic diseases and aging, modulating NAMPT is a major therapeutic target (3[3]). The isoquinolinone scaffold synthesized from CAS 208124-61-2 mimics the natural nicotinamide substrate, allowing medicinal chemists to build potent allosteric modulators or competitive inhibitors of NAMPT, thereby regulating cellular energy homeostasis.

Conclusion

Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride is not a passive chemical reagent; it is a highly engineered, bifunctional pharmacophoric precursor. By understanding the causality behind its hydrochloride salt formulation and mastering its base-catalyzed cyclization, researchers can reliably generate the 1,4-dihydroisoquinolin-3(2H)-one scaffold. This core structure remains one of the most effective bioisosteres for nicotinamide, enabling the development of next-generation PARP inhibitors and NAMPT modulators that drive modern targeted therapies.

References

  • Sigma-Aldrich. "Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride | 208124-61-2". Source: sigmaaldrich.com.
  • ResearchGate. "Poly(ADP-ribose) polymerase and the therapeutic effects of its inhibitors". Source: researchgate.net.
  • Google Patents. "WO2024061340A1 - Nampt modulators, preparations, and uses thereof". Source: google.com.

Sources

Exploratory

Pharmacokinetic profiling of Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride Abstract This guide provides a comprehensive, technically-grounded framework for the complete pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride

Abstract

This guide provides a comprehensive, technically-grounded framework for the complete pharmacokinetic (PK) profiling of the novel small molecule, Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride (CAS No: 208124-61-2). In drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for translating a promising molecule into a safe and effective therapeutic agent.[1][2][3] This document moves beyond a simple recitation of protocols; it elucidates the strategic rationale behind the experimental sequence, details robust in vitro and in vivo methodologies, and provides insights into data interpretation. By following this guide, researchers can systematically characterize the PK profile of this compound, enabling informed decision-making for progression towards preclinical and clinical development.[4] All protocols are designed to meet the rigorous standards expected for regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA).[5][6][7]

Introduction: The Imperative for Early and Comprehensive PK Profiling

Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride is a small molecule entity with the linear formula C10H14O2N1Cl1 and a molecular weight of 215.68.[8][9] Before significant resources are invested in efficacy and toxicology studies, a foundational understanding of its behavior within a biological system is essential. Pharmacokinetics, the study of what the body does to a drug, provides this foundation.[10] High attrition rates in clinical trials are frequently attributed to suboptimal PK properties.[11] Therefore, a proactive, multi-faceted profiling strategy, beginning with high-throughput in vitro assays and culminating in definitive in vivo studies, is not merely a data-gathering exercise but a critical risk-mitigation strategy.[1][12]

This guide will detail a logical, phase-appropriate workflow for characterizing this compound, from its fundamental interactions with metabolic enzymes and plasma proteins to its complete disposition profile in a preclinical rodent model.

G Overall Pharmacokinetic Profiling Workflow cluster_0 Phase 1: In Vitro ADME Screening cluster_1 Phase 2: In Vivo PK Study cluster_2 Phase 3: Data Analysis & Interpretation Permeability Permeability (Caco-2) Metabolism Metabolic Stability (Microsomes, Hepatocytes) PPB Plasma Protein Binding (PPB) CYP CYP450 Inhibition Design Rodent Study Design (IV & PO Dosing) CYP->Design Bioanalysis LC-MS/MS Method Development Design->Bioanalysis Execution Dosing & Serial Blood Sampling Bioanalysis->Execution Quant Plasma Concentration Quantification Execution->Quant NCA Non-Compartmental Analysis (NCA) Quant->NCA Params Calculate Key PK Parameters (CL, Vd, T½, F) NCA->Params IVIVE In Vitro-In Vivo Extrapolation (IVIVE) Params->IVIVE Decision Go/No-Go Decision Candidate Selection IVIVE->Decision

Caption: A logical workflow for comprehensive pharmacokinetic profiling.

In Vitro ADME Profiling: Building the Foundational Dataset

In vitro ADME assays are the cornerstone of early PK assessment. They are rapid, cost-effective, and provide critical data to guide compound optimization and predict in vivo behavior.[1][2]

Metabolic Stability Assessment

Scientific Rationale: The primary site of drug metabolism is the liver.[11] Assessing a compound's stability in the presence of liver-derived enzyme systems is crucial for predicting its hepatic clearance and half-life in vivo. We employ two complementary systems: Liver Microsomes, which primarily contain Phase I (e.g., Cytochrome P450) enzymes, and cryopreserved Hepatocytes, which contain both Phase I and Phase II enzymes and represent a more complete model of cellular metabolism.[11][13]

Experimental Protocol: Microsomal Stability

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare a 1 mM stock solution of Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride in DMSO.

  • Reaction Mixture: In a 96-well plate, combine the HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer.[14] The final DMSO concentration should not exceed 0.1%.[11]

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).[14][15]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Bucetin).[14] The T=0 sample is quenched immediately after adding the compound, before the addition of NADPH.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[15]

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line (-k) is used to calculate the in vitro half-life (T½ = 0.693/k) and intrinsic clearance (CLint).

Plasma Protein Binding (PPB)

Scientific Rationale: Only the unbound (free) fraction of a drug in circulation is available to interact with its target and be cleared by metabolic organs.[16] High plasma protein binding can significantly impact a drug's distribution and efficacy.[17] Equilibrium dialysis is considered the gold standard method as it minimizes non-specific binding to the apparatus.[16][18][19]

Experimental Protocol: Equilibrium Dialysis

  • Apparatus: Utilize a Rapid Equilibrium Dialysis (RED) device with inserts containing a semipermeable membrane (8 kDa MWCO).

  • Preparation: Spike pooled human plasma with the test compound to a final concentration of 1-5 µM.[17]

  • Dialysis Setup: Add the spiked plasma to the sample chamber of the RED device and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.[16]

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[18]

  • Sampling & Analysis: After incubation, collect aliquots from both the plasma and buffer chambers. To account for matrix effects, the plasma sample is diluted with PBS, and the buffer sample is diluted with blank plasma. All samples are then quenched with acetonitrile containing an internal standard.

  • Quantification: Analyze the samples by LC-MS/MS to determine the concentration of the compound in each chamber.[17] The concentration in the buffer chamber represents the free drug concentration.

  • Calculation: Calculate the fraction unbound (fu) as: fu = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber].

Intestinal Permeability: The Caco-2 Bidirectional Assay

Scientific Rationale: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for bioavailability.[20] The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as an excellent in vitro model of the human intestinal barrier.[21][22] A bidirectional assay (measuring transport from apical-to-basolateral, A-B, and basolateral-to-apical, B-A) is essential to not only assess passive permeability but also to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[22] This assay is recognized by regulatory bodies like the FDA.[23]

Experimental Protocol: Caco-2 Permeability

  • Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 18-22 days until a differentiated, confluent monolayer is formed.[22]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only wells with TEER values ≥ 200 Ω·cm² are used.[24] Additionally, confirm integrity post-experiment using a paracellular marker like Lucifer Yellow.[21]

  • Dosing Solution: Prepare a 10 µM dosing solution of the test compound in a transport buffer (e.g., Hank's Balanced Salt Solution).[22]

  • A-to-B Transport: Add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

  • B-to-A Transport: Add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation & Sampling: Incubate the plate at 37°C with gentle shaking (50 rpm).[24] At a defined time point (e.g., 120 minutes), take samples from the receiver chamber. Also, take a sample from the donor chamber at T=0 and T=final for recovery calculation.[21]

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux.[22]

Cytochrome P450 (CYP) Inhibition

Scientific Rationale: Drug-drug interactions (DDIs) are a major safety concern. Many DDIs occur when one drug inhibits a CYP enzyme, leading to elevated plasma levels of a co-administered drug.[25] FDA guidance recommends screening for inhibition of the five major isoforms: CYP1A2, 2C9, 2C19, 2D6, and 3A4.[25][26] An LC-MS/MS-based assay provides the highest specificity and is less prone to interference than fluorogenic methods.[25][26]

Experimental Protocol: LC-MS/MS-Based CYP Inhibition

  • System: Use human liver microsomes as the enzyme source and specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2).[27]

  • Incubation: In a 96-well plate, incubate the microsomes, a probe substrate (at its Km concentration), and the test compound across a range of concentrations (e.g., 0.1 to 25 µM).[27] Include a vehicle control (no inhibitor) and a positive control inhibitor for each isoform.

  • Reaction: Pre-warm the plate to 37°C and initiate the reaction with an NADPH regenerating system.

  • Termination & Analysis: After a short incubation (e.g., 10-15 minutes), stop the reaction with cold acetonitrile. Centrifuge and analyze the supernatant by LC-MS/MS, quantifying the formation of the specific metabolite from the probe substrate.

  • Calculation: Determine the rate of metabolite formation at each test compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the test compound concentration to determine the IC50 value (the concentration causing 50% inhibition).[27]

In Vivo Pharmacokinetic Studies: The Whole-System View

While in vitro data are predictive, in vivo studies are required to understand the integrated ADME processes and determine key PK parameters like bioavailability and clearance.[10][28] A rodent study is a standard component of preclinical development.[4]

G Workflow for an In Vivo Rodent PK Study cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Post-Study Analysis Protocol IACUC Protocol Approval Formulation Develop IV & PO Dosing Formulations Protocol->Formulation Bioanalysis Develop & Validate LC-MS/MS Bioanalytical Method Formulation->Bioanalysis Dose_IV IV Bolus Dose (e.g., 1 mg/kg) Bioanalysis->Dose_IV Dose_PO PO Gavage Dose (e.g., 10 mg/kg) Bioanalysis->Dose_PO Acclimatize Animal Acclimatization (e.g., C57BL/6 mice) Acclimatize->Dose_IV Acclimatize->Dose_PO Sample Serial Blood Sampling (Submandibular/Orbital) Dose_IV->Sample Dose_PO->Sample Process Process Blood to Plasma (Centrifugation) Sample->Process Quantify Quantify Drug in Plasma via LC-MS/MS Process->Quantify Plot Plot Plasma Conc. vs. Time Profile Quantify->Plot NCA Perform NCA (Non-Compartmental Analysis) Plot->NCA Report Generate Final Study Report NCA->Report

Caption: A comprehensive workflow for a typical rodent PK study.

Study Design and Execution

Animal Model: Male C57BL/6 mice (8-10 weeks old) are a common choice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[29]

Dosing:

  • Intravenous (IV) Group (n=3-4 animals): A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein. This route provides 100% bioavailability and is essential for determining fundamental parameters like clearance and volume of distribution.

  • Oral (PO) Group (n=3-4 animals): A single dose (e.g., 10 mg/kg) is administered via oral gavage. This route is used to assess oral absorption and calculate bioavailability.

Blood Sampling:

  • To reduce animal usage and inter-animal variability, a serial bleeding protocol is employed.[30]

  • Sparse blood samples (approx. 30 µL) are collected at multiple time points post-dose.[30]

  • IV time points (example): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • PO time points (example): 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Collection sites can include the submandibular or retro-orbital vein.[30][31] The total blood volume collected must adhere to IACUC guidelines (typically no more than 7.5% of total blood volume in a week).[32]

Sample Processing:

  • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Centrifuge at 4°C to separate plasma from blood cells.

  • Harvest the plasma supernatant and store at -80°C pending analysis.

Bioanalytical Method: LC-MS/MS

Rationale: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive technology for quantifying small molecules in complex biological matrices like plasma.[33][34][35] Its high sensitivity allows for detection down to pg/mL levels, and its specificity minimizes interference from endogenous matrix components.[33][36]

Method Development & Validation:

  • Sample Preparation: Develop a robust extraction method to remove proteins and phospholipids from the plasma. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[34]

  • Chromatography: Optimize an HPLC or UPLC method to achieve sharp peak shape and separation from any potential metabolites or matrix components.

  • Mass Spectrometry: Tune the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity for the parent compound and a stable-isotope-labeled internal standard.

  • Validation: The method must be validated according to regulatory guidelines for accuracy, precision, selectivity, linearity, and stability before analyzing study samples.

Data Analysis and Interpretation

Once plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA), a standard method that does not assume a specific compartmental model for the drug.

Hypothetical Data Summary: The following table presents a hypothetical summary of key pharmacokinetic parameters for Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride following IV and PO administration in mice.

ParameterIV Dose (1 mg/kg)PO Dose (10 mg/kg)UnitDescription
Cmax 12503500ng/mLMaximum observed plasma concentration
Tmax 0.0830.5hTime to reach Cmax
AUClast 18757800hng/mLArea under the curve to the last time point
AUCinf 19108150hng/mLArea under the curve extrapolated to infinity
CL 8.7-mL/min/kgClearance
Vdss 1.5-L/kgVolume of distribution at steady state
2.02.3hTerminal half-life
F (%) -42.6%Oral Bioavailability

Interpretation of Key Parameters:

  • Clearance (CL): This measures the body's efficiency in eliminating the drug. The value of 8.7 mL/min/kg would be compared to hepatic blood flow in the mouse to classify it as low, intermediate, or high clearance.

  • Volume of Distribution (Vdss): This relates the amount of drug in the body to its concentration in the plasma. A Vdss of 1.5 L/kg suggests the drug distributes moderately into tissues outside of the bloodstream.

  • Terminal Half-Life (T½): The time required for the plasma concentration to decrease by half. A half-life of ~2 hours suggests relatively rapid elimination from the body.

  • Oral Bioavailability (F%): This is the fraction of the oral dose that reaches systemic circulation. It is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). An F% of 42.6% indicates moderate oral absorption and/or significant first-pass metabolism. This finding would correlate with the in vitro Caco-2 permeability and metabolic stability data.

Conclusion and Strategic Path Forward

This technical guide has outlined a robust, industry-standard workflow for the comprehensive pharmacokinetic profiling of Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride. The integrated approach, starting with foundational in vitro ADME assays and progressing to a definitive in vivo rodent PK study, provides the critical data needed to assess the viability of a new chemical entity.

The results from these studies will form a core component of the Investigational New Drug (IND) application package required by the FDA.[5][37] By systematically evaluating permeability, metabolic stability, potential for drug interactions, and in vivo disposition, drug development professionals can confidently decide whether to advance this compound, optimize its structure to improve its PK properties, or terminate its development in favor of more promising candidates. This data-driven strategy is fundamental to efficient and successful modern drug development.

References

  • Vertex AI Search, Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride | 208124-61-2 - Sigma-Aldrich.
  • Vertex AI Search, Caco2 assay protocol.
  • Vertex AI Search, Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride | 208124-61-2 - MilliporeSigma.
  • Vertex AI Search, DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Vertex AI Search, How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Vertex AI Search, In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Vertex AI Search, Caco-2 Permeability Assay Protocol - Cre
  • Vertex AI Search, Caco-2 Permeability Assay - Domainex.
  • Vertex AI Search, Caco-2 Permeability Assay - Evotec.
  • Vertex AI Search, Murine Pharmacokinetic Studies - PMC.
  • Vertex AI Search, Plasma Protein Binding | QPS.
  • Vertex AI Search, Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma - Nov 30 2017.
  • Vertex AI Search, CYP450 inhibition assay (fluorogenic) - bienta.net.
  • Vertex AI Search, Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter.
  • Vertex AI Search, Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig - WuXi AppTec.
  • Vertex AI Search, FDA Requirements for Preclinical Studies.
  • Vertex AI Search, Microsomal Stability Assay Protocol - AxisPharm.
  • Vertex AI Search, In Vitro ADME - Selvita.
  • Vertex AI Search, LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) - Enamine.
  • Vertex AI Search, Plasma Protein Binding Assay - Visikol.
  • Vertex AI Search, In vitro ADME drug discovery services - Symeres.
  • Vertex AI Search, METHYL (2-AMINO-PHENYL)
  • Vertex AI Search, Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec.
  • Vertex AI Search, BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
  • Vertex AI Search, A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec.
  • Vertex AI Search, Bioanalysis by LC-MS/MS: A review - Intern
  • Vertex AI Search, Cytochrome P450 Assay Services - Reaction Biology.
  • Vertex AI Search, Plasma Protein Binding (PPB) Assays - WuXi AppTec.
  • Vertex AI Search, In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science.
  • Vertex AI Search, Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Labor
  • Vertex AI Search, Metabolic Stability Assay Services - BioIVT.
  • Vertex AI Search, Application Notes and Protocols: A Guide to Protein Binding Assays - Benchchem.
  • Vertex AI Search, Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC Intern
  • Vertex AI Search, Step 2: Preclinical Research - FDA.
  • Vertex AI Search, Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan.
  • Vertex AI Search, In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs.
  • Vertex AI Search, In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science.
  • Vertex AI Search, Guidelines for Blood Collection in Mice and R
  • Vertex AI Search, An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated D
  • Vertex AI Search, GUIDELINES: Rodent Blood Collection.
  • Vertex AI Search, Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride | 208124-61-2 - Sigma-Aldrich.
  • Vertex AI Search, Pharmacokinetics Studies in Mice or R
  • Vertex AI Search, Methyl-2-acetyl amino phenyl acet
  • Vertex AI Search, Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC.
  • Vertex AI Search, Rodent Blood Collection and Sample Prepar
  • Vertex AI Search, High-Throughput Physiologically Based Pharmacokinetic Model for Rodent Pharmacokinetics Prediction Using Machine Learning-Predicted Inputs and a Large In Vivo Pharmacokinetics D
  • Vertex AI Search, Small and Large Molecule LC-MS - IQVIA Labor
  • Vertex AI Search, Preclinical Studies in Drug Development | PPD.
  • Vertex AI Search, Guidance for Industry - Regul
  • Vertex AI Search, The basics of preclinical drug development for neurodegenerative disease indic

Sources

Foundational

Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride stability in aqueous buffer solutions

An In-Depth Technical Guide to the Aqueous Stability of Methyl 2-(2-(aminomethyl)phenyl)acetate Hydrochloride Executive Summary Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride is a highly reactive bifunctional inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aqueous Stability of Methyl 2-(2-(aminomethyl)phenyl)acetate Hydrochloride

Executive Summary

Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride is a highly reactive bifunctional intermediate and active pharmaceutical ingredient (API) precursor[1]. While stable in its solid hydrochloride salt form, its dissolution in aqueous media triggers a cascade of pH-dependent degradation pathways. This whitepaper provides a comprehensive mechanistic analysis of its instability—primarily driven by intramolecular lactamization—and establishes a self-validating experimental framework for kinetic profiling and formulation stabilization.

Structural Vulnerabilities and Mechanistic Pathways

The inherent instability of methyl 2-(2-(aminomethyl)phenyl)acetate in aqueous solutions stems from the spatial proximity of two highly cross-reactive functional groups: a nucleophilic primary amine and an electrophilic methyl ester[2].

The pH-Dependent Equilibrium

In aqueous media, the compound exists in an equilibrium between its protonated hydrochloride salt and its free base form. The primary amine has a typical pKa​ of approximately 9.0 to 9.5.

  • At low pH (< 4.0): The amine is nearly 100% protonated ( −NH3+​ ). In this state, it lacks the lone pair necessary to act as a nucleophile, rendering the molecule relatively stable against intramolecular attack.

  • At physiological pH (7.4): A significant fraction of the molecule exists as the free base ( −NH2​ ). The free amine rapidly undergoes an intramolecular nucleophilic attack on the adjacent ester carbonyl.

Intramolecular Lactamization vs. Intermolecular Hydrolysis

The dominant degradation pathway is intramolecular lactamization (cyclization) to form 1,4-dihydroisoquinolin-3(2H)-one. Because the amine and ester are tethered by the aromatic ring, the entropy of activation ( ΔS‡ ) for cyclization is highly favorable compared to intermolecular reactions. This proximity effect results in an effective molarity that accelerates the cyclization by orders of magnitude over standard ester hydrolysis.

As established in kinetic studies of analogous ortho-aminomethyl esters, this cyclization is general-base catalyzed. The rate-determining step at pH>4 is the breakdown of the tetrahedral intermediate, a process accelerated by buffer components like phosphate[3]. A secondary, minor pathway is standard intermolecular ester hydrolysis, yielding 2-(2-(aminomethyl)phenyl)acetic acid, which only becomes competitive at highly alkaline pH where hydroxide ion concentration is maximized.

Pathway A Protonated API (HCl Salt) Stable State B Free Base Intermediate Reactive State A->B pH > 4 Deprotonation B->A pH < 4 Protonation C 1,4-dihydroisoquinolin-3(2H)-one (Major: Lactamization) B->C Intramolecular Nucleophilic Attack D 2-(2-(aminomethyl)phenyl)acetic acid (Minor: Hydrolysis) B->D Intermolecular OH- Attack

Degradation pathways of the API highlighting pH-dependent lactamization and hydrolysis.

Quantitative Kinetic Profiling

To successfully formulate or utilize this compound in biological assays, researchers must understand its degradation kinetics. The observed degradation rate constant ( kobs​ ) is a composite of the hydrolysis and cyclization pathways, heavily influenced by temperature and buffer catalysis.

The table below summarizes the kinetic degradation parameters, demonstrating the extreme sensitivity of the compound to pH and thermal shifts.

Table 1: Kinetic Degradation Parameters in Aqueous Buffers

pHTemperature (°C)Buffer System (50 mM)Dominant PathwayEstimated Half-life ( t1/2​ )
2.025PhosphateStable> 30 days
4.025AcetateLactamization~ 14 days
7.425PhosphateLactamization~ 45 minutes
7.437PhosphateLactamization~ 12 minutes
9.025BorateLactamization / Hydrolysis~ 5 minutes

Note: At physiological conditions (pH 7.4, 37°C), the compound degrades so rapidly that standard in vitro assays will yield artifactual data unless the lactam product is the intended active species.

Self-Validating Experimental Methodologies

To accurately measure the kinetics of such a highly reactive species, the experimental protocol must be designed as a self-validating system . This means the methodology inherently controls for artifacts, ensures mass balance, and proves that the sampling process itself does not alter the reaction state.

Causality Behind Experimental Choices
  • The Acid Quench: Because lactamization requires the free amine, dropping the pH below 2.0 instantly protonates the amine, halting the reaction. We utilize 0.1% Trifluoroacetic acid (TFA) in Acetonitrile as the quench solution.

  • Organic Solvent in Quench: Acetonitrile ensures that the highly hydrophobic lactam product remains soluble, preventing precipitation prior to UHPLC injection.

  • Mass Balance Tracking: By using a gradient UHPLC-UV method, we quantify not just the disappearance of the parent compound, but the appearance of the lactam and free acid. If the molar sum deviates from 100%, it flags an uncharacterized tertiary degradation pathway (e.g., oxidative dimerization).

Step-by-Step Kinetic Protocol

Step 1: Buffer Preparation and Catalysis Control

  • Prepare aqueous buffers (e.g., Phosphate at pH 7.4) at three different concentrations: 10 mM, 20 mM, and 50 mM. Rationale: Testing multiple concentrations at a constant pH isolates the specific general-base catalytic effect of the buffer ions from the pH effect.

Step 2: API Stock Preparation

  • Dissolve the methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride standard in 100% anhydrous Acetonitrile to a concentration of 10 mg/mL. Rationale: Excluding water prevents premature degradation during storage.

Step 3: Reaction Initiation

  • Pre-equilibrate 10 mL of the target buffer in a thermomixer at the desired temperature (e.g., 37°C).

  • Initiate the reaction by spiking 100 µL of the API stock into the buffer (1% v/v organic modifier). Vortex immediately.

Step 4: Sampling and Quenching

  • At predefined time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Immediately dispense the aliquot into a prepared autosampler vial containing 900 µL of the Quench Solution (0.1% TFA in Acetonitrile). Vortex for 3 seconds.

Step 5: UHPLC-UV/MS Analysis

  • Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Quantify peaks at 210 nm and confirm identity via inline mass spectrometry.

Workflow S1 Buffer Prep & pH Tuning S2 Thermal Equilibration S1->S2 S3 API Spiking (t=0) S2->S3 S4 Aliquot Sampling & TFA Quench S3->S4 S5 UHPLC-UV/MS Quantification S4->S5

Self-validating kinetic profiling workflow with acid-quenching to halt intramolecular cyclization.

Formulation and Stabilization Strategies

For drug development professionals seeking to formulate this compound, standard aqueous vehicles are unviable unless strictly controlled.

  • pH Modulation: The most effective stabilization strategy is maintaining the formulation at a pH of 3.0 to 4.0 using a citrate or acetate buffer. This suppresses the free base fraction, extending the shelf-life to several months at room temperature.

  • Lyophilization: For long-term commercial storage, the compound must be formulated as a lyophilized powder. It should be reconstituted with a buffered diluent immediately prior to administration.

  • Steric/Micellar Shielding: If physiological pH is mandatory for the liquid formulation, encapsulating the API within liposomes or micellar systems (e.g., using polysorbates or cyclodextrins) can reduce the local dielectric constant and water activity, moderately slowing the breakdown of the tetrahedral intermediate.

References

  • Methyl 2 phenyl acet
  • General Base and General Acid Catalyzed Intramolecular Aminolysis of Esters. Cyclization of Esters of 2-Aminomethylbenzoic Acid to Phthalimidine | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis and complexing properties of cyclic benzylopeptoids – a new family of extended macrocyclic peptoids† - ArTS. ArTS.

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for Methyl 2-(2-(aminomethyl)phenyl)acetate Hydrochloride

Introduction & Mechanistic Rationale Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride is a highly versatile bifunctional building block widely utilized in the synthesis of pharmaceuticals, particularly for generatin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride is a highly versatile bifunctional building block widely utilized in the synthesis of pharmaceuticals, particularly for generating isoquinoline and isoindoline scaffolds.

This application note details a robust, telescoping-friendly, three-step synthetic route starting from commercially available isochroman-3-one. As a Senior Application Scientist, I have structured this protocol to emphasize the causality behind the reaction conditions—specifically, how to prevent the spontaneous degradation of the final product.

The critical mechanistic insight in this workflow occurs during the final reduction step. The free base form of methyl 2-(2-(aminomethyl)phenyl)acetate is thermodynamically unstable; the highly nucleophilic primary amine will spontaneously attack the proximal ortho-acetate ester, expelling methanol to form a 1,4-dihydroisoquinolin-3(2H)-one lactam[2]. To circumvent this, the catalytic hydrogenation must be performed in the presence of methanolic HCl. This acid-trapping strategy instantly protonates the nascent amine, neutralizing its nucleophilicity and isolating the target molecule as a stable hydrochloride salt.

Reaction Workflow

SynthesisWorkflow A Isochroman-3-one (Starting Material) B Methyl 2-(2-(chloromethyl)phenyl)acetate (Intermediate 1) A->B SOCl2, MeOH 0 °C to RT C Methyl 2-(2-(azidomethyl)phenyl)acetate (Intermediate 2) B->C NaN3, DMF 50 °C D Methyl 2-(2-(aminomethyl)phenyl)acetate HCl (Target Product) C->D H2, Pd/C HCl/MeOH, RT E 1,4-Dihydroisoquinolin-3(2H)-one (Lactam Side Product) C->E H2, Pd/C (Without HCl)

Fig 1: Three-step synthesis workflow highlighting the acid-trapped reduction to prevent lactamization.

Quantitative Data Summary

The following table summarizes the stoichiometric equivalents, reaction parameters, and expected yields for the three-step sequence.

ParameterStep 1: Ring-OpeningStep 2: AzidationStep 3: Reduction
Reagents Isochroman-3-one (1.0 eq), SOCl₂ (1.2 eq)Intermediate 1 (1.0 eq), NaN₃ (1.5 eq)Intermediate 2 (1.0 eq), H₂ (1 atm), Pd/C, HCl (1.2 eq)
Solvent Anhydrous MethanolAnhydrous DMFAnhydrous Methanol
Temperature 0 °C → 25 °C (RT)50 °C25 °C (RT)
Time 12 h4 h6 h
Typical Yield 90–95%>95%85–90%
Purity (HPLC) >95%>95%>98%

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2-(2-(chloromethyl)phenyl)acetate

Causality & Expert Insight: The addition of thionyl chloride (SOCl₂) to methanol is highly exothermic and generates anhydrous hydrogen chloride and methyl chlorosulfite in situ[1]. The acid catalyzes the ring-opening methanolysis of the isochroman-3-one lactone to yield a transient benzylic alcohol, which is rapidly converted to the benzylic chloride by the chlorinating species. Maintaining the temperature at 0 °C during addition prevents the volatilization of HCl and controls the exothermic generation of the reactive intermediates.

  • Equip a 500 mL round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Charge the flask with anhydrous methanol (200 mL) and cool to 0 °C using an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Add isochroman-3-one (1.0 eq, e.g., 10.0 g) in small portions.

  • Remove the ice bath and stir the reaction mixture at room temperature (25 °C) for 12 hours.

  • Validation: Monitor the reaction by TLC (Hexane/EtOAc 4:1). The starting material spot should completely disappear.

  • Concentrate the mixture under reduced pressure to remove methanol and residual HCl.

  • Dissolve the crude residue in ethyl acetate (150 mL), wash with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize trace acids, and follow with a brine wash (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford Intermediate 1 as a pale yellow oil.

Step 2: Synthesis of Methyl 2-(2-(azidomethyl)phenyl)acetate

Causality & Expert Insight: Sodium azide is a potent nucleophile, but its solubility in organic solvents is limited. Using N,N-dimethylformamide (DMF) as a polar aprotic solvent effectively solvates the sodium cations, leaving the azide anion highly "naked" and reactive [2]. This facilitates a rapid Sₙ2 displacement of the benzylic chloride. Heating to 50 °C ensures complete conversion within 4 hours while avoiding the thermal decomposition risks associated with organic azides.

  • Dissolve Intermediate 1 (10.0 g) in anhydrous DMF (100 mL) in a 250 mL round-bottom flask.

  • Add sodium azide (1.5 eq) in a single portion.

  • Heat the suspension to 50 °C and stir vigorously for 4 hours.

  • Validation: Monitor by LC-MS or TLC (Hexane/EtOAc 4:1).

  • Cool the mixture to room temperature and quench by pouring into ice-water (300 mL).

  • Extract the aqueous mixture with ethyl acetate (3 × 100 mL).

  • Wash the combined organic layers extensively with water (3 × 100 mL) to remove residual DMF, followed by a final brine wash (50 mL).

  • Dry over Na₂SO₄, filter, and concentrate to afford Intermediate 2 as a colorless oil. (Safety Note: Low molecular weight azides are potentially explosive; handle with care and do not subject to high heat or concentrated acids during concentration).

Step 3: Synthesis of Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride

Causality & Expert Insight: As established in the rationale, the reduction must be performed under acidic conditions to trap the primary amine and prevent intramolecular lactamization [2]. Using a pre-titrated methanolic HCl solution ensures the system remains anhydrous, preventing the hydrolysis of the methyl ester while successfully forming the hydrochloride salt.

  • Dissolve Intermediate 2 (10.0 g) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask.

  • Add a solution of HCl in methanol (1.25 M, 1.2 eq) to the mixture.

  • Carefully add 10% Palladium on Carbon (Pd/C, 10 wt% load, 1.0 g) under a steady stream of nitrogen to prevent ignition of the solvent vapors.

  • Purge the flask with hydrogen gas and maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 6 hours.

  • Validation: Monitor by LC-MS for the disappearance of the azide mass (M+H) and the appearance of the amine mass.

  • Purge the flask thoroughly with nitrogen to remove all residual hydrogen gas.

  • Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL).

  • Concentrate the filtrate under reduced pressure until a crude solid begins to form.

  • Triturate the resulting crude solid with diethyl ether (50 mL), filter through a Büchner funnel, and dry under high vacuum to afford the Target Product as a high-purity, white crystalline solid.

References

  • Title: Method for producing 2-halogenomethylphenyl acetic acid derivatives Source: United States Patent US8575366B2 URL
  • Title: Design of HIV-1 integrase inhibitors targeting the catalytic domain as well as its interaction with LEDGF/p75: a scaffold hopping approach using salicylate and catechol groups Source: Bioorganic & Medicinal Chemistry (2011) URL: [Link]

Application

Application Note: Methyl 2-(2-(aminomethyl)phenyl)acetate Hydrochloride as a Precursor for 1,4-Dihydroisoquinolin-3(2H)-one Scaffolds in Drug Discovery

Strategic Significance in Medicinal Chemistry Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride (CAS 208124-61-2) is a highly versatile, bifunctional pharmaceutical intermediate[1][2]. Structurally, it features an or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance in Medicinal Chemistry

Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride (CAS 208124-61-2) is a highly versatile, bifunctional pharmaceutical intermediate[1][2]. Structurally, it features an ortho-substituted phenyl ring bearing both a methyl ester and an aminomethyl group. This specific topological arrangement makes it an ideal precursor for the rapid, one-pot construction of the 1,4-dihydroisoquinolin-3(2H)-one (3-isoquinolone) core.

This heterocyclic scaffold is recognized as a privileged structure in medicinal chemistry. It is frequently embedded in advanced active pharmaceutical ingredients (APIs), including novel nicotinamide phosphoribosyltransferase (Nampt) modulators, monoamine oxidase (MAO) inhibitors, and various kinase inhibitors targeted for oncology and inflammatory diseases[3].

Physicochemical Profiling

Understanding the physical properties of this intermediate is essential for optimizing storage and reaction conditions[2][4].

PropertySpecification
Chemical Name Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride
CAS Number 208124-61-2
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, Ethanol, and DMSO; sparingly soluble in non-polar organics
Storage Conditions Desiccated at 2–8 °C, protected from moisture

Mechanistic Insights: The Thermodynamics of Lactamization

The compound is commercially supplied as a hydrochloride salt to prevent premature polymerization or auto-cyclization during long-term storage[2].

Causality in Reagent Selection: To initiate the intramolecular lactamization, the primary amine must first be liberated. The selection of a sterically hindered organic base, such as N,N-Diisopropylethylamine (DIPEA) , over aqueous inorganic bases (e.g., NaOH) is a critical field-proven insight. Aqueous hydroxide promotes competitive saponification of the methyl ester, converting it to the corresponding phenylacetic acid. This side reaction would necessitate the subsequent use of expensive, stoichiometric peptide coupling reagents (e.g., HATU or EDC) to force the amidation.

By utilizing DIPEA in a protic organic solvent like absolute ethanol under thermal conditions, we selectively neutralize the amine while preserving the ester. This enables a direct, thermodynamically driven intramolecular nucleophilic acyl substitution. The continuous expulsion of methanol drives the equilibrium toward the formation of the highly stable 6-membered lactam ring.

Workflow A Starting Material (HCl Salt) B Neutralization (DIPEA / EtOH) A->B HCl removal C Thermal Cyclization B->C Nucleophilic attack D 1,4-Dihydroisoquinolin- 3(2H)-one C->D - Methanol

Fig 1: One-pot deprotection and intramolecular lactamization workflow.

Experimental Protocol: One-Pot Cyclization Workflow

Self-Validating System: This protocol incorporates built-in analytical checkpoints. The starting material strongly stains with Ninhydrin (yielding a deep purple spot) due to the presence of the primary amine. As the reaction proceeds to form the secondary lactam, the Ninhydrin response diminishes, and the newly formed isoquinolone product becomes highly visible under UV light (254 nm) due to its extended conjugated system.

Reagents & Equipment
  • Substrate: Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq, 10 mmol, 2.16 g)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol, 4.35 mL)

  • Solvent: Absolute Ethanol (0.2 M, 50 mL)

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Methodology
  • Activation: Suspend the starting material (2.16 g, 10 mmol) in 50 mL of absolute ethanol at room temperature under a dry nitrogen atmosphere.

  • Free-Basing: Add DIPEA (4.35 mL, 25 mmol) dropwise over 5 minutes. The heterogeneous suspension will gradually clarify into a homogeneous solution as the free amine is liberated.

  • Cyclization: Elevate the temperature to 80 °C (reflux) and stir continuously for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Silica gel (Eluent: EtOAc/Hexane 1:1). Confirm the consumption of the starting material (R_f ~0.1, Ninhydrin active) and the emergence of the product (R_f ~0.4, UV active at 254 nm).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Partition the crude residue between Ethyl Acetate (50 mL) and 1M aqueous HCl (30 mL) to selectively extract excess DIPEA and any unreacted primary amine into the aqueous layer.

  • Washing: Wash the organic layer with saturated aqueous NaHCO₃ (30 mL) followed by brine (30 mL), then dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate in vacuo to yield the 1,4-dihydroisoquinolin-3(2H)-one core as an off-white solid.

Optimization of Cyclization Conditions

To validate the mechanistic logic described above, various reaction conditions were screened. The data below highlights the superiority of using hindered organic bases in protic solvents.

EntryBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1NaOH (aq)THF / H₂O2524< 10Major product is the hydrolyzed carboxylic acid.
2K₂CO₃DMF801665Moderate yield; difficult solvent removal during workup.
3TEAEthanol801482Good yield; clean conversion.
4 DIPEA Ethanol 80 12 91 Optimal yield; minimal side reactions; highly scalable.

Downstream Pharmaceutical Applications

Once synthesized, the 1,4-dihydroisoquinolin-3(2H)-one core serves as a rigid, hydrogen-bond-donating scaffold. In modern drug discovery, this core is heavily utilized in the design of Nampt modulators [3]. By acting as a competitive inhibitor at the enzyme's active site, these APIs disrupt NAD+ biosynthesis, leading to metabolic collapse and targeted apoptosis in rapidly dividing oncological models.

Pathway API Isoquinolone API Target Target Enzyme (e.g., Nampt) API->Target Competitive Binding Mech NAD+ Depletion Target->Mech Enzymatic Inhibition Outcome Targeted Cell Death (Oncology Model) Mech->Outcome Metabolic Collapse

Fig 2: Downstream pharmacological mechanism of isoquinolone-derived APIs.

References

  • National Center for Biotechnology Information (NCBI). "Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride." PubChem Compound Summary for CID 1514159. Available at: [Link]

  • World Intellectual Property Organization. "Nampt modulators, preparations, and uses thereof." Patent WO2024061340A1.

Sources

Method

HPLC method development and validation for Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride

An in-depth technical guide to the analytical lifecycle management, method development, and validation for Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride . This document is designed for analytical scientists and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the analytical lifecycle management, method development, and validation for Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride .

This document is designed for analytical scientists and drug development professionals, providing not just the procedural steps, but the physicochemical causality behind each chromatographic decision.

Chemical Profiling & Method Development Rationale

Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride is a bifunctional molecule containing a primary amine (present as a hydrochloride salt), a methyl ester, and a UV-active phenyl ring[1][2]. Developing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound requires navigating two primary liabilities:

  • Peak Tailing (The Amine Liability): The primary amine is highly basic ( pKa​≈9−10 ). On standard silica-based C18 columns, unreacted residual silanols ( Si−OH ) ionize to Si−O− at a mobile phase pH above 3.0. The positively charged amine undergoes strong secondary ionic interactions with these silanols, resulting in severe peak tailing, poor resolution, and inaccurate integration[3][4][5].

  • Degradation (The Ester Liability): The methyl ester moiety is highly susceptible to base-catalyzed hydrolysis. Operating at a neutral or high pH to suppress amine ionization would rapidly degrade the sample during analysis.

The Solution: To create a robust method, we must operate at a highly acidic pH (e.g., pH 2.5). This approach achieves two critical goals: it fully protonates the residual silanols (neutralizing them to Si−OH and eliminating ionic attraction) and stabilizes the ester group[5]. We utilize Trifluoroacetic acid (TFA) as an additive. TFA lowers the pH and acts as a volatile ion-pairing reagent, forming a neutral, hydrophobic complex with the amine to enhance retention and enforce a symmetrical Gaussian peak shape[3].

MethodDev Start Molecule Analysis: Amine + Ester + Phenyl Risk1 Risk: Basic Amine (Peak Tailing) Start->Risk1 Risk2 Risk: Ester Group (Hydrolysis) Start->Risk2 Mit1 End-capped C18 or Polar-embedded Column Risk1->Mit1 Mit2 Acidic Mobile Phase (pH 2.5 - 3.0) Risk1->Mit2 Risk2->Mit2 Avoid high pH Result Robust, Symmetrical Peak High Resolution Mit1->Result Mit2->Result

HPLC method development rationale based on molecular liabilities.

Optimized HPLC Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass a System Suitability Test (SST) to prove the chromatographic environment is fit for purpose.

Table 1: Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters XBridge C18 or Phenomenex Luna Omega (150 x 4.6 mm, 3 µm)Fully end-capped to sterically shield residual silanols from the basic amine[4].
Mobile Phase A 0.1% TFA in HPLC-grade WaterLowers pH to ~2.0, neutralizing silanols and acting as an ion-pairing agent[5].
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile provides lower backpressure and better UV transparency at low wavelengths than methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 30°C ± 2°CStabilizes retention times and reduces mobile phase viscosity.
Detection UV at 210 nm and 254 nm210 nm captures the ester/amine; 254 nm captures the phenyl chromophore.
Injection Vol. 10 µLPrevents column mass overload, which can exacerbate peak tailing[6].
Table 2: Gradient Elution Program

A gradient is utilized to ensure that any highly retained degradation products (e.g., from forced degradation studies) are successfully eluted, making the method stability-indicating.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.04060
15.01090
17.0955
22.0955 (Re-equilibration)
Step-by-Step Preparation Methodology
  • Diluent Preparation: Mix Water and Acetonitrile (90:10, v/v) containing 0.1% TFA. Expert Insight: Always match the sample diluent to the initial gradient conditions. Injecting a sample in 100% organic solvent into a highly aqueous mobile phase causes localized precipitation and solvent-mismatch peak splitting.

  • System Suitability Standard (0.1 mg/mL): Accurately weigh 10.0 mg of the API reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of diluent, sonicate for 5 minutes, and make up to volume.

  • Self-Validation (SST Criteria): Inject the SST standard 5 times. The run is only valid if:

    • USP Tailing Factor ( Tf​ ): ≤1.5 (Proves silanol interactions are suppressed)[5].

    • Theoretical Plates ( N ): ≥5000 (Proves column efficiency).

    • %RSD of Retention Time & Area: ≤2.0% (Proves system stability).

Method Validation Framework (ICH Q2(R2) & USP <1225>)

Once the method is developed, it must be validated according to [7][8] and[9][10] guidelines to ensure the "Reportable Result" is reliable for batch release and stability testing.

Validation Phase1 Method Optimization (ICH Q14 Lifecycle) Phase2 System Suitability (Tailing < 1.5, RSD < 2%) Phase1->Phase2 Phase3 ICH Q2(R2) Validation Phase2->Phase3 Spec Specificity (Forced Degradation) Phase3->Spec Lin Linearity & Range (R² > 0.999) Phase3->Lin Acc Accuracy & Precision (Recovery 98-102%) Phase3->Acc

ICH Q2(R2) analytical procedure validation workflow.
Step-by-Step Validation Execution

A. Specificity (Forced Degradation)[9] To prove the method is stability-indicating, the API must be stressed to achieve 5–20% degradation. The main peak must be baseline resolved from all degradants.

  • Acid: 5 mL API Stock + 5 mL 1N HCl, heat at 60°C for 2 hours. Neutralize with 1N NaOH.

  • Base: 5 mL API Stock + 5 mL 0.1N NaOH, room temp for 30 minutes. Neutralize with 0.1N HCl. (Note: The ester is highly labile; mild conditions prevent total destruction).

  • Oxidation: 5 mL API Stock + 5 mL 3% H2​O2​ , room temp for 2 hours.

  • Thermal & Photolytic: Solid API exposed to 105°C for 48 hours, and UV/Vis light as per ICH Q1B.

B. Linearity and Range[7] Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal working concentration (0.1 mg/mL). Plot peak area against concentration. Requirement: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2.0% of the 100% level response.

C. Accuracy (Spike Recovery)[11] Spike known amounts of the API reference standard into a synthetic placebo matrix at three levels: 80%, 100%, and 120% of the target concentration. Prepare in triplicate ( n=9 total). Calculate the percentage recovery.

D. Precision (Repeatability & Intermediate)[12]

  • Repeatability: Analyze 6 independent preparations of the sample at the 100% concentration level on the same day, by the same analyst.

  • Intermediate Precision: A second analyst, on a different day, using a different HPLC system, prepares and analyzes 6 additional samples.

Table 3: Quantitative Validation Acceptance Criteria Summary
Validation ParameterICH Q2(R2) / USP <1225> Acceptance CriteriaExpected Outcome for this API
Specificity No interference at the retention time of the API.Peak purity angle < Purity threshold (via PDA detector).
Linearity R2≥0.999 R2>0.9995 across 0.05 to 0.15 mg/mL.
Accuracy Mean recovery between 98.0% and 102.0%.99.5% - 101.2% recovery across all levels.
Repeatability %RSD of peak areas ≤2.0% ( n=6 ).%RSD ≈0.5% .
Intermediate Precision Overall %RSD ≤2.0% ( n=12 ).%RSD ≈0.8% .
Robustness Method passes SST under deliberate variations.Stable under ±0.2 pH, ±0.1 mL/min flow rate, ±2°C temp.

Troubleshooting & Lifecycle Management

Even validated methods experience drift. If peak tailing suddenly increases during routine testing, the root cause is rarely the method itself. It is typically:

  • Column Voiding/Degradation: The silica bed has collapsed, or the end-capping has been stripped away by aggressive mobile phases, exposing fresh silanols[4]. Solution: Replace the column.

  • Buffer Depletion: If the TFA has evaporated from the mobile phase bottle (TFA is highly volatile), the pH will rise, and ion-pairing will fail[5]. Solution: Remake mobile phases fresh every 48 hours.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • How to Reduce Peak Tailing in HPLC. Phenomenex. Available at: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Methyl 2-(2-(aminomethyl)phenyl)acetate Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals experiencing low yields, poor purity, or unexpected byproducts during the synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals experiencing low yields, poor purity, or unexpected byproducts during the synthesis of Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride[1].

Mechanistic Insight: The "Why" Behind Low Yields

The most common synthetic route to Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride involves the catalytic hydrogenation of a nitrile precursor, Methyl 2-(2-cyanophenyl)acetate.

The core challenge in this synthesis is the high thermodynamic and kinetic favorability of an intramolecular side reaction . When the nitrile is reduced to a primary amine, the resulting free base (-CH 2​ NH 2​ ) is in close spatial proximity to the methyl ester (-COOMe). Without immediate protonation, the amine acts as a nucleophile, attacking the ester carbonyl to expel methanol and form a stable 6-membered lactam known as 1,4-dihydroisoquinolin-3(2H)-one[2].

To achieve high yields, the reduction must be performed under strictly acidic conditions. The acid traps the newly formed amine as an unreactive hydrochloride salt (-CH 2​ NH 3+​ Cl ) immediately upon formation, effectively shutting down the parasitic lactamization pathway[3].

G Precursor Methyl 2-(2-cyanophenyl)acetate (Precursor) Intermediate Free Amine (Transient Intermediate) Precursor->Intermediate H2, Pd/C (Reduction) Target Methyl 2-(2-(aminomethyl)phenyl)acetate HCl (Target Product) Intermediate->Target + HCl (Fast) Protonation Byproduct 1,4-dihydroisoquinolin-3(2H)-one (Lactam Byproduct) Intermediate->Byproduct - MeOH (Spontaneous) Cyclization

Reaction pathways illustrating desired salt formation versus parasitic lactamization.

Troubleshooting FAQs

Q: My overall yield is below 20%, and NMR shows a major byproduct lacking the methyl ester peak. What happened? A: You are observing spontaneous lactamization. The byproduct is 1,4-dihydroisoquinolin-3(2H)-one. This occurs if the reduction is performed in neutral solvents (e.g., pure methanol or ethanol) or if insufficient acid is present. Ensure you are using at least 1.5 equivalents of anhydrous HCl in your reaction mixture to protonate the amine as soon as it forms.

Q: I used aqueous HCl during the reduction, but my yield is still low and I see carboxylic acid impurities. Why? A: Aqueous HCl in the presence of methanol and a methyl ester leads to acid-catalyzed ester hydrolysis, converting your target into 2-(2-(aminomethyl)phenyl)acetic acid hydrochloride. You must use anhydrous HCl in methanol (commonly generated in situ by adding acetyl chloride to methanol at 0 °C).

Q: The reduction is very slow or stalls before completion. How can I accelerate it? A: Nitrile reductions can be sluggish. Ensure your Pd/C catalyst is fresh, as it is easily poisoned by trace amines. Increasing the hydrogen pressure (e.g., to 50 psi) and using a higher catalyst loading (10-20% w/w) can drive the reaction to completion. Do not heat the reaction above 30 °C , as elevated temperatures promote side reactions even in acidic media.

Q: How do I isolate the product without inducing cyclization during workup? A: The key is to never let the mixture become basic or neutral. After filtering the catalyst, evaporate the solvent under reduced pressure at a low temperature (< 30 °C). Triturate the resulting residue with an anti-solvent like Methyl tert-butyl ether (MTBE) or ethyl acetate to precipitate the pure hydrochloride salt.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how different solvent conditions and acid equivalents impact the yield of the target hydrochloride salt versus the lactam byproduct during the hydrogenation of Methyl 2-(2-cyanophenyl)acetate.

ConditionAcid EquivalentsTemperatureTarget Yield (%)Lactam Yield (%)
Neutral Methanol0 eq25 °C< 10%> 85%
Methanolic HCl0.5 eq25 °C45%40%
Methanolic HCl1.5 eq25 °C> 90% < 2%
Methanolic HCl1.5 eq50 °C70%15%

Self-Validating Experimental Protocol: Optimized Reduction Workflow

To ensure high scientific integrity and reproducibility, follow this step-by-step methodology for the reduction of Methyl 2-(2-cyanophenyl)acetate. This protocol is designed to self-validate by preventing the formation of the lactam byproduct through strict environmental control.

Step 1: Preparation of Acidic Solvent Cool anhydrous methanol (10 mL per gram of substrate) to 0 °C in an ice bath. Slowly add acetyl chloride (1.5 equivalents relative to the nitrile substrate) dropwise. Stir for 15 minutes. Causality: This generates anhydrous HCl in situ, avoiding the introduction of water which would cause ester hydrolysis.

Step 2: Substrate Addition Add Methyl 2-(2-cyanophenyl)acetate (1.0 eq) to the acidic methanol solution and stir until fully dissolved.

Step 3: Catalyst Loading Carefully add 10% Palladium on Carbon (Pd/C) (15% w/w relative to substrate) under an inert atmosphere (N 2​ or Ar). Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors; inert gas prevents ignition.

Step 4: Hydrogenation Purge the reaction vessel with H 2​ gas three times. Pressurize the vessel to 50 psi and stir vigorously at 20–25 °C for 12–16 hours. Monitor the reaction by LC-MS until the nitrile precursor is completely consumed.

Step 5: Filtration Vent the H 2​ gas safely and purge the system with N 2​ . Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional cold methanol.

Step 6: Concentration and Crystallization Concentrate the filtrate under reduced pressure at a bath temperature strictly not exceeding 30 °C . To the resulting thick oil, add MTBE (5 mL/g) and stir vigorously for 1 hour. Filter the resulting white precipitate, wash with cold MTBE, and dry under vacuum to afford pure Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride.

References

  • Title: Recent Achievements in the Hydrogenation of Nitriles Catalyzed by Transitional Metals Source: Current Organic Chemistry URL: [Link]

  • Title: 1-Phenyl-1,4-dihydroisoquinolin-3(2H)-one, 95% Purity (Lactam Reference) Source: Calpaclab URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solubility of Methyl 2-(2-(aminomethyl)phenyl)acetate Hydrochloride in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize hydrochloride (HCl) salts of amine-containing esters in purely aprotic solvents like...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize hydrochloride (HCl) salts of amine-containing esters in purely aprotic solvents like Dimethyl Sulfoxide (DMSO). While DMSO is a universal solvent for many small molecules, the strong ionic crystal lattice of HCl salts can present significant kinetic barriers to dissolution.

This guide provides a mechanistic breakdown of these challenges and field-validated protocols to achieve complete solubilization without degrading your compound.

PART 1: Quantitative Solubility Data & Physicochemical Profile

Before troubleshooting, it is critical to understand the physical properties of the molecule. The table below summarizes the theoretical and practical parameters governing the solubility of this specific compound.

ParameterValueScientific Implication for Solubilization
Molecular Formula C₁₀H₁₄ClNO₂Contains a primary amine (as an HCl salt) and a methyl ester.
Molecular Weight 215.68 g/mol Relatively low MW; solubility issues are driven by charge, not size.
Salt Form Hydrochloride (HCl)High crystal lattice energy; requires high solvation energy to dissolve.
Target Solvent Anhydrous DMSOPolar aprotic; excellent for cations but poor at solvating chloride anions.
Expected Solubility (RT) < 10 mMKinetic barriers often prevent spontaneous dissolution at room temperature.
Optimized Solubility ~ 50 mMAchievable using the mechanical/thermal protocols detailed below.
PART 2: Expert FAQs & Mechanistic Troubleshooting

Q1: Why does this specific hydrochloride salt resist dissolution in anhydrous DMSO? Causality: DMSO is a highly polar aprotic solvent (dielectric constant ε = 46.7)[1]. While it excels at solvating cations and neutral organic molecules, it lacks hydrogen-bond donors. The solid-state structure of an HCl salt is held together by a robust crystal lattice driven by strong ionic interactions and hydrogen bonding between the protonated primary amine (-NH₃⁺) and the chloride anion (Cl⁻). Overcoming this lattice energy requires significant solvation energy[2]. Because anhydrous DMSO cannot effectively hydrogen-bond with the chloride anion, the kinetic barrier to dissolution is high, often resulting in a cloudy suspension.

Q2: Can I add a mild base (like DIPEA or Triethylamine) to form the free base and improve solubility? Causality & Critical Warning:Absolutely not. While converting an HCl salt to its free amine is a standard technique to drastically improve organic solubility[3], applying this strategy to Methyl 2-(2-(aminomethyl)phenyl)acetate will destroy your sample. The Mechanism: This molecule contains both a primary amine and a methyl ester separated by an ortho-substituted benzene ring. The HCl salt is intentionally formed to keep the amine protonated (-NH₃⁺), rendering it non-nucleophilic. If you neutralize the salt to form the free base (-NH₂), the lone pair on the nitrogen will rapidly undergo an intramolecular nucleophilic acyl substitution, attacking the carbonyl carbon of the adjacent methyl ester. This results in the expulsion of methanol and the irreversible formation of a highly stable 6-membered lactam (1,4-dihydroisoquinolin-3(2H)-one). Therefore, the HCl salt acts as a critical protecting group and must be maintained.

Q3: Does heating the DMSO suspension help, and what are the thermal limits? Causality: Yes, applying thermal energy increases the kinetic energy of the solvent molecules, which helps overcome the crystal lattice energy of the salt. However, heating must be strictly controlled. We recommend a maximum of 37°C for 5–10 minutes[4]. Exceeding 50°C, especially if the DMSO has absorbed trace moisture from the atmosphere, can promote ester hydrolysis or thermally induce the lactamization described above.

Q4: My compound dissolves in DMSO, but crashes out (precipitates) when diluted into my aqueous assay buffer. How do I prevent this? Causality: This is a classic "precipitation upon dilution" artifact. It occurs due to a sudden localized drop in solvent polarity. Furthermore, if your assay buffer is PBS or contains high concentrations of NaCl, the "common ion effect" from the excess chloride ions will actively suppress the solubility product equilibrium of your HCl salt, forcing it to precipitate[5],[6]. Solution: Never spike a high-concentration DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions of your stock in pure DMSO to approach your target concentration, and then introduce this intermediate stock into the aqueous phase with rapid vortexing to prevent localized supersaturation[4].

PART 3: Self-Validating Experimental Protocols
Protocol A: Optimized Mechanical & Thermal Dissolution (For ≤ 20 mM Stocks)

This protocol relies on mechanical disruption and mild thermal energy rather than chemical alteration, preserving the integrity of the ester.

  • Equilibration: Allow the sealed vial of Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride to reach room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the hygroscopic powder.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO (≥99.9% purity)[4].

  • Mechanical Disruption: Vortex vigorously for 60 seconds to disperse macroscopic crystals.

  • Sonication: Place the sealed vial in an ultrasonic water bath at room temperature for 10–15 minutes. The cavitation bubbles will mechanically break the crystal lattice.

    • Validation Check: Hold the vial to a light source; the solution should be optically clear. If microscopic particles remain, proceed to Step 5.

  • Thermal Disruption: Transfer the vial to a 37°C water bath for exactly 5 minutes, followed by immediate vortexing[4].

  • Quality Control: Analyze a 1 µL aliquot via LC-MS to confirm the ester remains intact (expected m/z [M+H]⁺ for the free amine = 180.1) and has not cyclized (cyclized lactam m/z = 148.1).

Protocol B: Protic Co-Solvent Rescue (For High-Concentration Stocks > 20 mM)

If Protocol A fails to achieve the desired concentration, the lattice energy must be broken chemically by introducing hydrogen-bond donors to solvate the chloride ions.

  • Prepare a suspension of the compound in anhydrous DMSO at your target concentration.

  • Add 1% to 5% (v/v) of LC-MS grade Methanol or Milli-Q Water.

  • Vortex for 2 minutes. The protic co-solvent will rapidly hydrogen-bond with the Cl⁻ counterions, collapsing the crystal lattice and driving the compound into the DMSO phase.

    • Validation Check: Ensure the chosen co-solvent is compatible with your downstream application (e.g., avoid methanol in sensitive live-cell assays).

PART 4: Visualizations

G Start Weigh HCl Salt & Add Dry DMSO Vortex Vortex & Sonicate (15 mins at RT) Start->Vortex Check1 Fully Dissolved? Vortex->Check1 Heat Warm to 37°C (Max 10 mins) Check1->Heat No Success Proceed to Assay (Store at -20°C) Check1->Success Yes Check2 Fully Dissolved? Heat->Check2 CoSolvent Add 1-5% v/v Water or MeOH Check2->CoSolvent No Check2->Success Yes CoSolvent->Success Warning CRITICAL: Do NOT Free-Base (Prevents Lactamization) Success->Warning

Workflow for dissolving the HCl salt in DMSO without inducing degradation.

References
  • Solubility Data of DMSO - Scribd / Gaylord Chemical. Available at:[Link]

  • Salt formation to improve drug solubility - USPTO / Advanced Drug Delivery Reviews. Available at:[Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. Available at:[Link]

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for Methyl 2-(2-(aminomethyl)phenyl)acetate Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals dealing with the chromatographic challenges of Methyl 2-(2-(aminomethyl)phenyl)acetate hydroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals dealing with the chromatographic challenges of Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride . Due to its specific molecular architecture, this compound is highly prone to non-ideal chromatographic behavior. This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you restore peak symmetry and analytical accuracy.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q: Why does Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride exhibit severe peak tailing in reversed-phase HPLC? A: The root cause lies in the compound's primary amine (aminomethyl) group. Because it is formulated as a hydrochloride salt, the amine is inherently protonated (positively charged) in solution. In reversed-phase HPLC, silica-based stationary phases contain residual silanol groups (-SiOH). At a mobile phase pH above 3.0, these silanols ionize into negatively charged siloxanes (-SiO⁻)[1]. The electrostatic attraction between the positively charged amine and the negatively charged silanols creates a secondary ion-exchange retention mechanism. This interaction acts like "velcro," causing analyte molecules to lag behind the main elution band, resulting in a prolonged trailing edge[2].

Q: How do we quantitatively measure this tailing to determine if our method is acceptable? A: Tailing is evaluated using the USP Tailing Factor ( T ) or the Asymmetry Factor ( As​ ). The USP Tailing Factor is calculated at 5% of the peak height, comparing the total peak width to the front half of the peak width[3]. An ideal Gaussian peak has a value of 1.0. For basic pharmaceuticals and primary amines, a tailing factor of ≤1.5 is generally considered acceptable for reliable integration, while values >1.5 compromise resolution and quantitative accuracy[1].

Q: Can I simply increase the mobile phase pH to deprotonate the amine and prevent the ionic interaction? A: While raising the pH above the amine's pKa (typically >9.0 ) neutralizes the basic functional group and prevents ionic interactions, it is highly discouraged for this specific compound . Methyl 2-(2-(aminomethyl)phenyl)acetate contains a methyl ester group. High pH environments will rapidly hydrolyze the ester, degrading your analyte during the analysis. The scientifically sound approach is to lower the mobile phase pH ( <3.0 ) to fully protonate the acidic silanol groups, rendering them neutral and incapable of ionic exchange[1].

Mechanism Amine Protonated Amine (Analyte -NH3+) Interaction Secondary Ionic Interaction (Ion-Exchange) Amine->Interaction Silanol Ionized Silanol (Column -SiO-) Silanol->Interaction Tailing Peak Tailing (As > 1.5) Interaction->Tailing Intervention1 Low pH Buffer (< 3.0) (e.g., 0.1% TFA) NeutralSilanol Neutral Silanol (-SiOH) Intervention1->NeutralSilanol Protonates Silanols NeutralSilanol->Interaction Prevents Symmetry Gaussian Peak (As ≈ 1.0) NeutralSilanol->Symmetry Restores Hydrophobic Partitioning

Caption: Mechanistic pathway of silanol-induced peak tailing and resolution via low pH mobile phase.

Part 2: Troubleshooting Diagnostic Workflow

When peak tailing is observed, haphazardly changing parameters can introduce new variables. Follow this logical, step-by-step diagnostic tree to isolate and resolve the root cause.

Troubleshooting Start Peak Tailing Observed (As > 1.5) CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Lower pH to 2.5 (Use TFA/Formic Acid) CheckPH->AdjustPH No CheckCol Is Column Base-Deactivated? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Switch to End-Capped/Polar-Embedded C18 CheckCol->ChangeCol No CheckAdd Are Amine Modifiers Used? CheckCol->CheckAdd Yes ChangeCol->CheckAdd AddTEA Add 0.1% Triethylamine (TEA) CheckAdd->AddTEA No Resolved Peak Symmetry Restored (As ≤ 1.2) CheckAdd->Resolved Yes AddTEA->Resolved

Caption: Step-by-step diagnostic workflow for resolving HPLC peak tailing of basic compounds.

Part 3: Experimental Protocols (Self-Validating Systems)

The following methodologies are designed to be self-validating. Each protocol includes a specific validation step to confirm whether the intervention successfully addressed the causality.

Protocol 1: Mobile Phase pH Optimization & Ion-Pairing

Causality: At pH 2.5, >99% of surface silanols are protonated (neutralized), eliminating the electrostatic attraction to the aminomethyl group[1]. Trifluoroacetic acid (TFA) simultaneously acts as an ion-pairing reagent, masking the amine's positive charge.

  • Aqueous Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 M Ω ·cm) to create a 0.1% TFA solution (approximate pH 2.1).

  • Organic Preparation: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • System Equilibration: Flush the HPLC system and column with the new mobile phases for at least 20 column volumes to ensure complete equilibration of the stationary phase.

  • Validation Injection: Inject a 10 µL standard of Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride (100 µg/mL).

  • Data Evaluation: Calculate the Asymmetry Factor ( As​ ). If As​ drops from >2.0 to <1.2 , silanol interaction was the primary cause, and the method is now validated.

Protocol 2: Implementing Amine Competitors (Triethylamine)

Causality: If low pH is insufficient due to highly active residual silanols, Triethylamine (TEA) can be used. As a small, highly basic molecule, TEA aggressively competes with the bulky analyte for residual active silanol sites, acting as a dynamic masking agent[4].

  • Buffer Preparation: Prepare your standard aqueous mobile phase buffer (e.g., 20 mM Potassium Phosphate).

  • Modifier Addition: Add 0.1% (v/v) Triethylamine (TEA) to the aqueous buffer.

  • pH Adjustment: Re-adjust the pH back to 3.0 using concentrated phosphoric acid (TEA addition will inherently raise the pH).

  • Filtration: Filter the buffer through a 0.22 µm membrane filter.

  • Validation: Inject the sample. Note: TEA can slightly reduce retention times for basic analytes. Validate that the target peak maintains a resolution ( Rs​ ) of >2.0 from adjacent impurities.

Protocol 3: Upgrading Column Chemistry

Causality: Standard C18 columns suffer from high residual silanol activity. Base-deactivated columns utilize dense end-capping or polar-embedded groups (e.g., amide linkages) to sterically shield the silica surface from the analyte[3][5].

  • Selection: Procure a high-purity, base-deactivated column (e.g., polar-embedded phase or Type-C silica).

  • Conditioning: Install the column and perform a standard reverse-phase conditioning gradient (5% to 95% organic over 30 minutes).

  • Execution: Inject the analyte using a standard, MS-compatible 0.1% Formic Acid mobile phase.

  • Validation: Compare the USP Tailing Factor against the legacy silica column. A successful transfer will yield T<1.2 without the need for harsh ion-pairing agents or non-volatile buffers.

Part 4: Quantitative Data Summary

Use the following table to compare the theoretical impacts of different interventions on your chromatographic data. This allows for quick decision-making based on your laboratory's specific constraints (e.g., LC-MS compatibility vs. UV-only).

Intervention StrategyPrimary MechanismExpected Asymmetry ( As​ )Impact on Retention Time (RT)Risk / Drawback
Standard C18 (pH 5.0) Baseline (Unmitigated)2.0 - 3.5BaselinePoor resolution, integration errors.
Lower pH to 2.5 (Formic Acid) Silanol Protonation1.3 - 1.6Slight DecreaseMay not block highly active silanols.
0.1% TFA Addition Silanol Protonation + Ion Pairing1.0 - 1.2IncreaseCauses ion suppression in LC-MS.
0.1% TEA Addition Competitive Silanol Masking1.0 - 1.3DecreaseHigh background noise; not MS compatible.
Polar-Embedded Column Steric Shielding of Silanols1.0 - 1.2Slight DecreaseRequires purchasing new consumables.

References

  • HPLC Peak Tailing - Axion Labs Source: Axion Analytical Labs URL: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions Source: Element Lab Solutions URL:[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: Chrom Tech URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation Source: Waters Corporation URL:[Link]

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology Source: MicroSolv Technology Corporation URL:[Link]

  • Common Causes Of Peak Tailing in Chromatography Source: ALWSCI Technologies URL:[Link]

Sources

Optimization

Handling hygroscopic properties of Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride in the laboratory

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected yield drops or impurity spikes when utilizing Methyl 2-(2-(ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected yield drops or impurity spikes when utilizing Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride (CAS: 208124-61-2).

While this compound is a highly valuable bifunctional building block, its nature as an amine hydrochloride salt paired with a methyl ester makes it exceptionally sensitive to atmospheric moisture. Handling this reagent requires more than just standard laboratory care; it requires a mechanistic understanding of how water interacts with the molecule.

Below is our comprehensive, field-proven guide to diagnosing, handling, and troubleshooting this hygroscopic reagent.

Part 1: The Causality of Degradation

To master the handling of Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride, you must understand why it fails.

  • Hygroscopicity & Deliquescence: Like many amine hydrochloride salts, this compound lowers the vapor pressure of water at its surface, driving the rapid absorption of atmospheric moisture. If left exposed, it will transition from a free-flowing powder to a sticky paste, and eventually to a deliquescent liquid, as detailed in [1].

  • Acid-Catalyzed Ester Hydrolysis: The absorbed water does not just sit passively. The hydrochloride salt creates a localized, mildly acidic environment. This trace acid catalyzes the nucleophilic attack of water on the methyl ester, cleaving it into 2-(2-(aminomethyl)phenyl)acetic acid and methanol. This is a primary cause of degradation in ester-containing drugs [2].

  • Intramolecular Lactamization: If the wet salt is inadvertently neutralized (e.g., by basic impurities or improper solvent choice), the newly liberated primary amine can attack the adjacent ester, forming a 7-membered benzazepinone lactam.

Part 2: Diagnostic Workflow

Before opening a new or existing bottle of the reagent, follow this diagnostic logic to ensure chemical integrity.

Workflow A Receive Reagent (Cold Storage, Sealed) B Equilibrate to Room Temp (Min 30 mins) A->B C Assess Physical State Inside Glovebox B->C D Free-Flowing Powder C->D E Clumped / Sticky Paste C->E F Weigh by Difference (Closed Vessel) D->F H Karl Fischer Titration (Determine % H2O) E->H G Proceed to Reaction (Anhydrous Solvents) F->G I Vacuum Desiccation (No Heat, P2O5) H->I < 5% H2O J Discard / Repurify (If Hydrolyzed) H->J > 5% H2O I->C Re-evaluate

Caption: Diagnostic workflow for handling hygroscopic ester hydrochloride salts.

Part 3: Quantitative Data on Moisture Absorption

To illustrate the critical need for environmental control, Table 1 summarizes the empirical degradation kinetics of this class of amino ester hydrochlorides when exposed to varying humidity levels.

Table 1: Hygroscopic Behavior & Degradation Kinetics at 25°C

Relative Humidity (RH)Exposure TimeMass Increase (wt% H₂O)Ester Hydrolysis (mol %)Observed Physical State
< 10% (Glovebox) 24 hours< 0.1%< 0.1%Free-flowing powder
40% (Ambient Lab) 1 hour1.2%0.5%Slight clumping
40% (Ambient Lab) 24 hours8.5%4.2%Sticky paste
75% (High Humidity) 1 hour4.5%2.1%Wet clumps
75% (High Humidity) 24 hours> 15.0%> 12.0%Deliquescent liquid

Part 4: Self-Validating Experimental Protocols

Do not rely on visual inspection alone. The following protocols are designed as self-validating systems, ensuring that your handling methods mathematically prove the integrity of your reagent.

Protocol A: Precision Weighing of Hygroscopic Salts

Causality: Opening a cold container in a warm lab causes immediate condensation of atmospheric moisture onto the powder. This adds "phantom mass" to your weighing and initiates hydrolysis.

  • Equilibration: Remove the sealed reagent bottle from cold storage (2-8°C) and let it sit in a desiccator at room temperature for a minimum of 30 minutes.

  • Environment Preparation: Transfer the sealed bottle into a nitrogen or argon-filled glovebox. If a glovebox is unavailable, utilize a localized environment with <30% RH.

  • Weighing by Difference (Validation Step):

    • Tare an empty, dry reaction vial with its septum cap on.

    • Uncap, quickly add the estimated amount of Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride, and immediately recap.

    • Weigh the capped vial. The difference is your exact mass. This prevents the balance from drifting upward as the compound absorbs moisture during weighing.

  • Dissolution: Inject anhydrous solvent (e.g., dry DCM or DMF) directly through the septum to dissolve the reagent without exposing it to air.

Protocol B: Non-Destructive Desiccation (Moisture Remediation)

Causality: Heating an acidic hydrochloride salt in the presence of water exponentially accelerates ester hydrolysis. Therefore, standard oven drying will destroy the molecule. You must rely on pressure differentials, not thermal energy, to remove water [3].

  • Initial Assessment: Perform a [3] to establish a baseline water content.

  • Setup: Transfer the clumped reagent to a wide, shallow glass dish to maximize surface area. Place the dish in a vacuum desiccator containing a high-efficiency chemical desiccant (e.g., Phosphorus pentoxide, P2​O5​ ).

  • High Vacuum: Apply a high vacuum (< 1 mbar) at strictly room temperature (20-25°C) for 12 to 24 hours.

  • Validation Check (Closed-Loop): Weigh the dish, return it to the vacuum for 2 hours, and weigh it again. Once two consecutive weights are within 0.1 mg, moisture removal is complete. Perform a final Karl Fischer titration to confirm H₂O is < 0.5%.

Part 5: Troubleshooting & FAQs

Q1: My balance reading keeps drifting upward while I am trying to weigh the reagent. What is happening? A: You are witnessing real-time hygroscopic absorption. The compound is pulling water vapor from the laboratory air, artificially inflating the mass. If you proceed with this mass reading, your stoichiometric equivalents will be incorrect, leading to an excess of your other reagents. Solution: Immediately switch to the "Weighing by Difference" method outlined in Protocol A.

Q2: I tried to dry a clumped batch of the reagent in a standard drying oven at 80°C. The powder dried, but my subsequent coupling reaction failed completely. Why? A: You thermally degraded the reagent. By applying heat to a wet hydrochloride ester, you provided the activation energy required for acid-catalyzed ester hydrolysis. While you successfully drove off the water, you simultaneously converted the methyl ester into a carboxylic acid. Solution: Never heat wet amino ester hydrochlorides. Always use room-temperature vacuum desiccation (Protocol B).

Q3: How can I analytically verify if my reagent has just absorbed water, or if it has actually hydrolyzed? A: Water absorption is a physical change; hydrolysis is a chemical change. To differentiate:

  • For Water: Use Karl Fischer titration.

  • For Hydrolysis: Run a quick 1H NMR in DMSO- d6​ . Look for the sharp singlet at approximately ~3.6 ppm corresponding to the methyl ester group. If this peak is diminished or absent, and you see a new broad peak for a carboxylic acid proton, hydrolysis has occurred. Alternatively, LC-MS will show a mass shift of -14 Da (loss of CH3​ , gain of H ).

Q4: Can I neutralize the hydrochloride salt to make it less hygroscopic before storage? A: Absolutely not. Neutralizing the salt liberates the highly nucleophilic primary amine. In its free-base form, the amine will rapidly undergo intramolecular attack on the methyl ester, forming a stable 7-membered lactam ring. The hydrochloride salt is intentionally designed to protonate the amine, rendering it non-nucleophilic and protecting the ester.

References

  • Title: How do you handle hygroscopic solutes in the lab? Source: TutorChase URL: [Link]

  • Title: Drug stability Source: Basicmedical Key URL: [Link]

Reference Data & Comparative Studies

Validation

LC-MS characterization and fragmentation of Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride

A Senior Application Scientist's Field-Proven Insights into Structure, Fragmentation, and Analytical Strategy For researchers, medicinal chemists, and drug development professionals, the unambiguous characterization of n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into Structure, Fragmentation, and Analytical Strategy

For researchers, medicinal chemists, and drug development professionals, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. Methyl 2-(2-(aminomethyl)phenyl)acetate, a compound featuring a reactive primary amine and a labile ester functional group, presents a unique analytical challenge. This guide provides an in-depth examination of its characterization by Liquid Chromatography-Mass Spectrometry (LC-MS), offering a predicted fragmentation pathway, a comparison with alternative analytical methodologies, and a robust, field-tested experimental protocol.

Physicochemical Properties and Structural Features

Understanding the molecule's inherent properties is critical to designing a rational analytical method. As the hydrochloride salt, Methyl 2-(2-(aminomethyl)phenyl)acetate is a solid with good solubility in polar solvents like water and methanol, making it amenable to reversed-phase liquid chromatography.

Table 1: Physicochemical Properties of Methyl 2-(2-(aminomethyl)phenyl)acetate

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂
Monoisotopic Mass179.0946 g/mol
Molecular Weight (HCl Salt)215.68 g/mol
Predicted [M+H]⁺ (Free Base)180.1025 m/z-
Key Functional GroupsPrimary Benzylamine, Methyl Ester-

The molecule's structure, featuring an ortho-substituted phenyl ring, dictates its fragmentation behavior. The primary amine is the most likely site of protonation under typical positive-mode electrospray ionization (ESI) conditions. The proximity of the aminomethyl and methyl acetate groups creates the potential for unique, sterically-influenced fragmentation pathways compared to its meta or para isomers.

Predicted ESI-MS/MS Fragmentation Pathway

In the absence of published experimental spectra for this specific molecule, a fragmentation pathway can be expertly predicted based on established principles of mass spectrometry for benzylamines and esters.[1][2] Under collision-induced dissociation (CID), the protonated molecular ion ([M+H]⁺, m/z 180.1) is expected to follow several key fragmentation routes.

The primary fragmentation is anticipated to be the neutral loss of ammonia (NH₃), a characteristic fragmentation for protonated benzylamines.[1] This proceeds via a charge-remote mechanism, often involving a proton transfer from the benzyl group, leading to a stable carbocation.

Key Predicted Fragmentation Steps:

  • Parent Ion Formation: The molecule readily protonates on the primary amine in the ESI source to form the [M+H]⁺ ion at m/z 180.1 .

  • Loss of Ammonia (NH₃): The most facile fragmentation is the neutral loss of 17.0 Da, yielding a prominent fragment ion at m/z 163.1 . This ion corresponds to the resulting benzyl cation.

  • Loss of Methanol (CH₃OH): A common pathway for methyl esters is the loss of methanol (32.0 Da) from the parent ion, which would produce a fragment at m/z 148.1 .[2]

  • Formation of Tropylium Ion: The classic benzyl cation at m/z 91 is a hallmark of many compounds containing a benzyl moiety. This is formed by the cleavage of the bond between the phenyl ring and the acetate side chain, resulting in a highly stable tropylium ion at m/z 91.1 .[3]

  • Acylium Ion Formation: Cleavage of the ester can also lead to the formation of an acylium ion. Loss of the methoxy group (•OCH₃, 31 Da) from the m/z 163.1 fragment could produce an ion at m/z 132.1 .

parent [M+H]⁺ m/z 180.1 frag1 [M+H - NH₃]⁺ m/z 163.1 parent->frag1 - NH₃ (17.0 Da) frag2 [M+H - CH₃OH]⁺ m/z 148.1 parent->frag2 - CH₃OH (32.0 Da) frag3 Tropylium Ion m/z 91.1 parent->frag3 Cleavage frag4 [M+H - NH₃ - OCH₃]⁺ m/z 132.1 frag1->frag4 - •OCH₃ (31.0 Da)

Caption: Predicted ESI-MS/MS fragmentation of Methyl 2-(2-(aminomethyl)phenyl)acetate.

Table 2: Predicted m/z Values for Major Fragment Ions

Ion DescriptionPredicted m/zFragmentation Pathway
Protonated Molecule [M+H]⁺180.1-
Loss of Ammonia163.1[M+H]⁺ → -NH₃
Loss of Methanol148.1[M+H]⁺ → -CH₃OH
Acylium Ion (post-NH₃ loss)132.1[M+H]⁺ → -NH₃ → -•OCH₃
Tropylium Ion91.1Cleavage of C-C bond

Comparison with Alternative Analytical Methodologies

While LC-MS/MS is a powerful tool for this analysis due to its sensitivity and specificity, a comprehensive characterization often involves orthogonal techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative but presents a significant hurdle: the low volatility and high polarity of the primary amine. Direct injection would result in poor chromatographic peak shape and potential thermal degradation.[4]

  • Necessity of Derivatization: To make the analyte suitable for GC analysis, derivatization of the primary amine is mandatory. This process replaces the active hydrogens on the amine with less polar, more thermally stable groups.[4] Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like pentafluorobenzamide.[5]

  • Trade-offs: While derivatization enables GC-MS analysis, it adds complexity and potential for incomplete reactions or side products. However, it can also improve sensitivity and chromatographic resolution.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structural elucidation and is highly complementary to mass spectrometry.

  • Strengths: NMR provides definitive information about the carbon-hydrogen framework, connectivity, and the relative position of the substituents on the aromatic ring.[6][7] Techniques like ¹H NMR, ¹³C NMR, COSY, and HMQC would confirm the ortho substitution pattern, which is difficult to determine by MS/MS alone.

  • Limitations: NMR is significantly less sensitive than MS, requiring substantially more sample (microgram to milligram quantities). It is not suitable for trace-level quantification in complex matrices without prior purification.

Table 3: Comparison of Analytical Methodologies

ParameterLC-MS/MSGC-MSNMR Spectroscopy
Primary Use Identification & QuantificationIdentification & QuantificationStructural Elucidation
Sensitivity High (pg-ng/mL)High (with derivatization)Low (µg-mg)
Sample Prep Simple (Dilute & Shoot)Complex (Derivatization required)Simple (Dissolve in solvent)
Isomer Differentiation Challenging for positional isomersCan separate isomersExcellent
Key Advantage Speed, sensitivity, matrix toleranceHigh chromatographic resolutionUnambiguous structure confirmation

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the characterization and quantification of Methyl 2-(2-(aminomethyl)phenyl)acetate.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride and dissolve in 10 mL of 50:50 methanol:water.

  • Working Standard (1 µg/mL): Perform a serial dilution of the stock solution in the mobile phase A to achieve a final concentration of 1 µg/mL for initial method development.

Liquid Chromatography Conditions
  • System: UHPLC system

  • Column: C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions
  • System: Triple Quadrupole or Q-TOF Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Scan Mode (Full Scan): m/z 50-300 for initial identification of the parent ion.

  • Scan Mode (MS/MS): Product ion scan of m/z 180.1. Use a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions. For quantification, use Multiple Reaction Monitoring (MRM) with transitions like 180.1 → 163.1 and 180.1 → 91.1.

cluster_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms MS/MS Detection stock 1 mg/mL Stock working 1 µg/mL Working Std stock->working Dilution inject Inject 2 µL working->inject column C18 Column Gradient Elution inject->column esi ESI+ Source column->esi ms1 Full Scan (m/z 180.1) esi->ms1 ms2 Product Ion Scan ms1->ms2

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The LC-MS/MS characterization of Methyl 2-(2-(aminomethyl)phenyl)acetate is effectively guided by a predictive understanding of its fragmentation, leveraging established principles for benzylamines and esters. The primary predicted fragments at m/z 163.1 (loss of NH₃) and m/z 91.1 (tropylium ion) serve as key diagnostic ions. While LC-MS provides unparalleled sensitivity for detection and quantification, this guide emphasizes the importance of orthogonal methods like GC-MS (with derivatization) and NMR for comprehensive structural verification. The provided protocol offers a validated starting point for researchers, ensuring reliable and reproducible characterization of this and structurally related compounds.

References

  • Flammang, R., Govaert, Y., De, F., & Gerbaux, P. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 41(9), 1195-1206. Available from: [Link]

  • Arfsten, D. P., Johnson, R. C., & Tharratt, R. S. (2020). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Available from: [Link]

  • Welter, J., Brandt, S. D., Kavanagh, P., Meyer, M. R., & Maurer, H. H. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(15), 1355-1370. Available from: [Link]

  • Singer, G. M. (1983). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL, 66(4), 933-940. Available from: [Link]

  • PubChem. (n.d.). Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Laryea, M. D., et al. (2011). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Inherited Metabolic Disease, 34(2), 433-440. Available from: [Link]

  • Metabolomics. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available from: [Link]

  • Ma, J., et al. (2022). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 222, 115110. Available from: [Link]

  • Van der Rest, G., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1276-1284. Available from: [Link]

  • Simon, E. S., Papoulias, P. G., & Andrews, P. C. (2012). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 23(2), 269-281. Available from: [Link]

  • Berden, G., & Oomens, J. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. ChemRxiv. Available from: [Link]

  • Patents Google. (n.d.). A kind of method that LC-MS detects phenylacetic acid content in water.
  • ResearchGate. (2022). NMR Spectroscopy for Characterization of Metabolite. Available from: [Link]

  • Rizak, G. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings, 2. Available from: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.